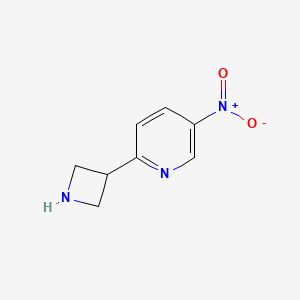
2-(Azetidin-3-yl)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)-5-nitropyridine is a heterocyclic compound that features both an azetidine ring and a nitropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-nitropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward and efficient route to obtain the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of green and sustainable chemistry principles is often emphasized to minimize environmental impact and enhance the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)-5-nitropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and nitropyridine moiety contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are structurally similar and have been investigated as novel GABA derivatives.
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activities.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in the preparation of various peptides.
Uniqueness
2-(Azetidin-3-yl)-5-nitropyridine is unique due to the presence of both an azetidine ring and a nitropyridine moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-5-nitropyridine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9H,3-4H2 |
InChI-Schlüssel |
JTQTZIQUGVHVQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















